molecular formula C5H7Cl2F3 B14138567 2,2-Dichloro-1,1,1-trifluoropentane CAS No. 261503-35-9

2,2-Dichloro-1,1,1-trifluoropentane

Cat. No.: B14138567
CAS No.: 261503-35-9
M. Wt: 195.01 g/mol
InChI Key: NIQUBVPERNFQTM-UHFFFAOYSA-N
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Description

2,2-Dichloro-1,1,1-trifluoropentane is an organic compound with the molecular formula C5H7Cl2F3 It is a halogenated hydrocarbon, characterized by the presence of chlorine and fluorine atoms attached to a pentane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dichloro-1,1,1-trifluoropentane typically involves the halogenation of pentane derivatives. One common method is the reaction of pentane with chlorine and fluorine gases under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as iron or aluminum chloride, to facilitate the halogenation process.

Industrial Production Methods

Industrial production of this compound involves large-scale halogenation reactions. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions. The product is then purified through distillation and other separation techniques to remove any unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions

2,2-Dichloro-1,1,1-trifluoropentane undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Elimination Reactions: Dehydrohalogenation can occur, leading to the formation of alkenes.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used in substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are employed.

Major Products

    Substitution: Products include various substituted pentanes depending on the nucleophile used.

    Oxidation: Products can include carboxylic acids or ketones.

    Reduction: Products typically include alkanes or partially reduced intermediates.

Scientific Research Applications

2,2-Dichloro-1,1,1-trifluoropentane has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds.

    Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and cellular membranes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism of action of 2,2-Dichloro-1,1,1-trifluoropentane involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to changes in their structure and function. Additionally, its halogen atoms can participate in hydrogen bonding and van der Waals interactions, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2,2-Dichloro-1,1,1-trifluoroethane: A similar halogenated hydrocarbon with a shorter carbon chain.

    1,1,1-Trifluoro-2,2-dichloroethane: Another related compound with a different arrangement of chlorine and fluorine atoms.

    1,2-Dichloro-1,1,2-trifluoroethane: An isomer with chlorine atoms on adjacent carbon atoms.

Uniqueness

2,2-Dichloro-1,1,1-trifluoropentane is unique due to its specific arrangement of halogen atoms on a pentane backbone, which imparts distinct chemical and physical properties

Properties

CAS No.

261503-35-9

Molecular Formula

C5H7Cl2F3

Molecular Weight

195.01 g/mol

IUPAC Name

2,2-dichloro-1,1,1-trifluoropentane

InChI

InChI=1S/C5H7Cl2F3/c1-2-3-4(6,7)5(8,9)10/h2-3H2,1H3

InChI Key

NIQUBVPERNFQTM-UHFFFAOYSA-N

Canonical SMILES

CCCC(C(F)(F)F)(Cl)Cl

Origin of Product

United States

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